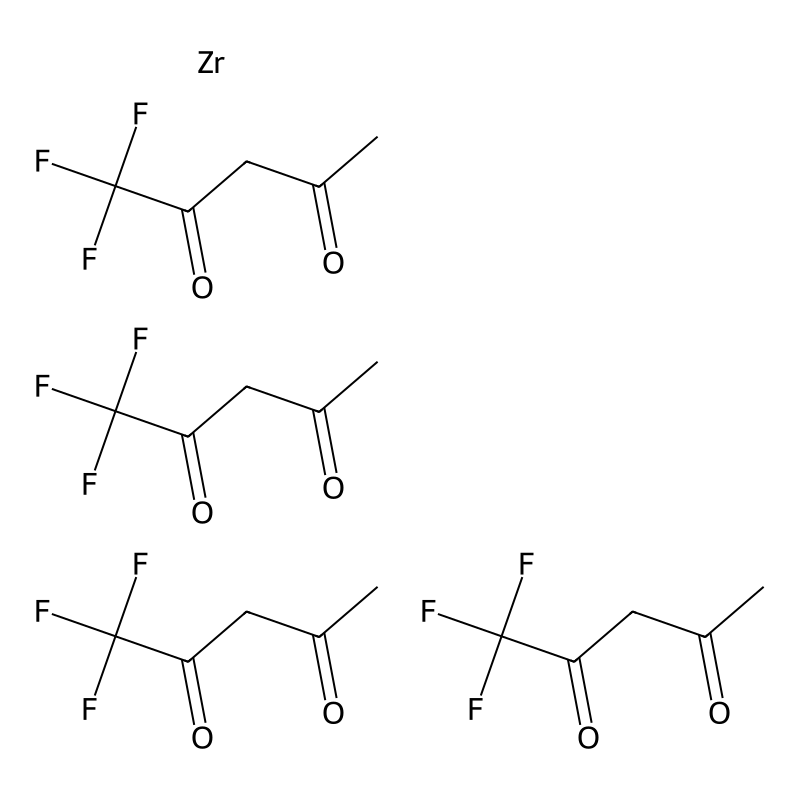

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development

The Lewis acidity of the zirconium(IV) center and the steric and electronic properties of the ligand can be tuned to create efficient catalysts for various organic reactions. Studies have shown that (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) exhibits catalytic activity in:

- Ring-opening polymerization: This complex can be used as a catalyst for the polymerization of cyclic olefins, such as norbornene and cyclopentene, to produce high-molecular-weight polymers with well-defined structures.

- Diels-Alder reactions: The complex can promote Diels-Alder reactions between dienes and dienophiles with high enantioselectivity, meaning it can selectively produce one specific stereoisomer of the product.

Material Science Applications

The unique combination of thermal stability and hydrophobicity of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) makes it a promising candidate for various material science applications, such as:

- Precursors for ceramic materials: This complex can be used as a precursor for the synthesis of zirconium oxide (ZrO2) nanoparticles with controlled size and morphology, which are valuable materials for various applications, including catalysts, fuel cells, and sensors.

- Polymer additives: The complex can be incorporated into polymers to improve their thermal stability, water resistance, and flame retardancy.

Biomedical Applications

Recent research suggests that (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) may have potential applications in the field of biomedicine due to its:

- Antibacterial properties: Studies have shown that the complex exhibits antibacterial activity against various bacterial strains, making it a potential candidate for the development of novel antibiotics.

- Tumor imaging: The complex can be radiolabeled with isotopes like 18F for potential use in positron emission tomography (PET) imaging of tumors.

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a coordination compound characterized by a zirconium ion coordinated with a ligand that contains trifluoromethyl and oxo functional groups. This compound exhibits unique properties due to the presence of the trifluoromethyl group, which enhances its reactivity and stability. The molecular formula is represented as with a CAS number of 17499-68-2. Its structure involves a zirconium ion in the +4 oxidation state, which plays a critical role in its chemical behavior and applications in various fields.

This specific complex likely doesn't have a well-defined biological mechanism of action. However, zirconium complexes with Tfac ligands can act as Lewis acids due to the empty orbitals of the Zr(4+) ion. This property allows them to bind to Lewis bases and potentially participate in catalytic reactions [].

- Potential Skin and Eye Irritant: Wear gloves and safety glasses when handling the compound [].

- May Decompose Upon Heating: Handle with care and avoid excessive heating.

- Oxidation: The compound can be oxidized to yield higher oxidation state zirconium species.

- Reduction: It can be reduced to form lower oxidation state zirconium species.

- Substitution: Ligands in the coordination sphere of zirconium can be substituted with other ligands.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.

- Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or by heating the reaction mixture.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions can lead to new zirconium complexes with different ligands.

Research into the biological activity of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is ongoing. Preliminary studies suggest potential applications in biological imaging and diagnostics due to its unique coordination chemistry. Its reactivity may also allow for interactions with biological molecules, potentially leading to therapeutic applications.

The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of zirconium salts with appropriate ligand precursors. A common method includes:

- Reacting zirconium tetrachloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine.

- Conducting the reaction under an inert atmosphere to prevent oxidation and hydrolysis.

- Purifying the product through recrystallization or chromatography.

Industrial production may utilize similar methods but on a larger scale, incorporating continuous flow reactors for enhanced efficiency.

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several significant applications:

- Catalysis: It serves as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

- Materials Science: The compound is utilized in synthesizing advanced materials such as metal-organic frameworks and nanomaterials.

- Biology and Medicine: Ongoing research explores its potential as a therapeutic agent or tool for biological imaging and diagnostics.

- Industry: It is employed in producing specialty chemicals and processes requiring high-performance catalysts.

Interaction studies are crucial for understanding how (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) behaves in different environments. Research indicates that its coordination chemistry allows it to interact effectively with various substrates, enhancing its catalytic properties. The trifluoromethyl group may also influence its interaction with biomolecules.

Several compounds share structural similarities with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+). Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (Z)-4-Oxopent-2-enal | 34218-22-9 | A simpler aldehyde derivative without fluorine substituents. |

| Iron(3+);4-Oxopent-2-enolate | 14024-18-1 | Contains iron instead of zirconium; used in different catalytic processes. |

| Zirconium(IV) Trifluoromethanesulphonate | 9961583 | A different coordination complex involving trifluoromethanesulfonate ligands. |

Uniqueness

The uniqueness of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2olate;zirconium(4+) lies in its specific combination of trifluoromethyl and oxo functionalities along with the tetravalent zirconium center. This combination provides distinct chemical properties that are advantageous for catalysis and materials science applications compared to other similar compounds.

The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) involves various strategies that focus on coordinating the trifluorinated enolate ligands to the zirconium(IV) center. These methods generally exploit the Lewis acidic nature of zirconium(IV) and the ability of the enolate ligands to function as bidentate chelators.

Transition Metal-Mediated Enolate Generation Strategies

The formation of zirconium enolates typically begins with the generation of an appropriate enolate intermediate. Several strategies have been developed for this purpose, with the choice of method depending on the specific requirements of the reaction and the nature of the starting materials.

One common approach involves the direct reaction of zirconium salts with the appropriate ligand precursor. For example, zirconium tetrachloride can be reacted with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction proceeds via ligand exchange, where the hydroxyl group of the trifluoromethylated enol displaces chloride ions from the zirconium precursor.

Another strategy involves the transmetallation of lithium enolates with zirconium halides. This method is particularly useful for the preparation of zirconocene enolate complexes. For instance, reactions of rac-(EBI)ZrMe(OTf) and rac-(EBI)Zr(OTf)₂ [EBI = C₂H₄(Ind)₂] with lithium isopropylisobutyrate in toluene produce ansa-zirconocene mono- and diester enolate complexes: rac-(EBI)ZrMe[OC(OᵢPr)CMe₂] and rac-(EBI)Zr[OC(OᵢPr)CMe₂]₂ in 89% and 50% isolated yields, respectively.

Table 1: Key Synthetic Approaches for Zirconium Enolate Formation

NMR spectroscopic studies have revealed that the enolate formation using N-propionyl oxazolidinone, zirconium tetrachloride, triethylamine, and CDCl₃ proceeds rapidly, cleanly, and essentially completely at room temperature. This process produces enolates with a nearly perfectly planar arrangement of atoms in the six-membered cyclic chelate, similar to corresponding titanium complexes.

Ligand Exchange Approaches in Zirconium Coordination Chemistry

Ligand exchange processes play a crucial role in the synthesis and reactivity of zirconium enolate complexes. These processes involve the substitution of one ligand for another in the coordination sphere of the zirconium center, which can occur through various mechanisms depending on the nature of the ligands and reaction conditions.

Studies on tetrakis(acetylacetonato)zirconium(IV) [Zr(acac)₄] have provided valuable insights into the ligand exchange mechanisms that are likely applicable to (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) as well. The kinetics of ligand exchange between Zr(acac)₄ and free acetylacetone (Hacac) in various organic solvents such as CDCl₃, C₆D₆, and CD₃CN has been studied by the ¹H NMR line-broadening method.

The observed first-order rate constant (kₒbs) for acetylacetonate exchange in CDCl₃ and C₆D₆ is expressed as a function of concentration of Hacac in the enol form:

$$ k{obs} = (k2 + k{3,HA}) \cdot \frac{K1[Hacac]{enol}}{1 + K1[Hacac]_{enol}} $$

where K₁ is the equilibrium constant for the formation of the nine-coordinate adduct [Zr(acac)₄(Hacac)], and k₂ and k₃,HA correspond to the rate constants of proton transfer from coordinated Hacac to leaving acac and ring opening of acac in the adduct, respectively.

Activation parameters for the ligand exchange process have been determined:

Table 2: Activation Parameters for Ligand Exchange in Zr(acac)₄

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|

| CDCl₃ | 33.7 ± 2.3 | -87.8 ± 8.1 |

| C₆D₆ | 38.1 ± 0.1 | -85.9 ± 0.4 |

The rate constants in CD₃CN are much smaller than those in CDCl₃ and C₆D₆, and increase linearly with increasing [Hacac]enol. Addition of water and dimethyl sulfoxide to C₆D₆ solutions results in acceleration and retardation of the exchange rate, respectively.

For (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+), similar ligand exchange processes are expected to occur, though the presence of the trifluoromethyl group likely influences the rates and mechanisms. The trifluoromethyl group's electron-withdrawing effect can alter the acidity of the ligand and the stability of the zirconium complex, potentially affecting the kinetics of ligand exchange.

Role of Lewis Acid Activators in Enolate Stabilization

Lewis acid activators play a significant role in stabilizing zirconium enolate complexes and enhancing their reactivity in various transformations. These activators can abstract ligands from the zirconium center to generate cationic species or form adducts that modify the electronic and steric properties of the complex.

Boron-based Lewis acids, particularly B(C₆F₅)₃, have been extensively studied in the context of zirconocene enolate chemistry. For instance, the reaction of rac-(EBI)ZrMe[OC(OᵢPr)CMe₂] with B(C₆F₅)₃ in THF at ambient temperature cleanly produces the isolable cationic ansa-zirconocene ester enolate complex rac-(EBI)Zr⁺(THF)[OC(OᵢPr)CMe₂][MeB(C₆F₅)₃]⁻ in quantitative yield.

The solvent plays a crucial role in determining the outcome of these activations. The reaction of rac-(EBI)ZrMe[OC(OᵢPr)CMe₂] with B(C₆F₅)₃ has been investigated in six different organic solvents, with THF providing the cleanest conversion to the desired cationic species.

Aluminum-based Lewis acids, such as Al(C₆F₅)₃, can also activate zirconium enolate complexes but often proceed through different mechanisms. For example, the reaction of rac-(EBI)ZrMe[OC(OᵢPr)CMe₂] with Al(C₆F₅)₃ in toluene proceeds through a proposed intramolecular proton transfer process in which propylene is eliminated from the isopropoxy group, subsequently producing a carboxylate-bridged tight ion pair rac-(EBI)Zr⁺(Me)OC(ᵢPr)OAl(C₆F₅)₃⁻.

The activation of zirconium enolate complexes by Lewis acids is particularly important in catalytic applications. For instance, the combination of rac-(EBI)ZrMe[OC(OᵢPr)CMe₂] with B(C₆F₅)₃ generates a highly active and isospecific catalyst for the polymerization of methacrylates, producing polymers with extremely narrow molecular weight distributions (Mw/Mn = 1.03).

In the context of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+), the trifluoromethyl group's electron-withdrawing nature can enhance the Lewis acidity of the zirconium center, potentially affecting its interactions with Lewis acid activators. This feature might contribute to the unique reactivity patterns observed with these complexes in catalytic applications.